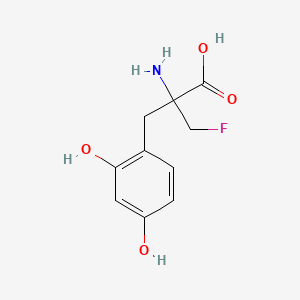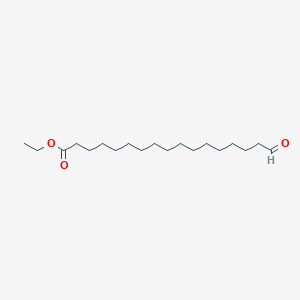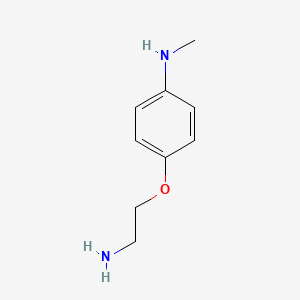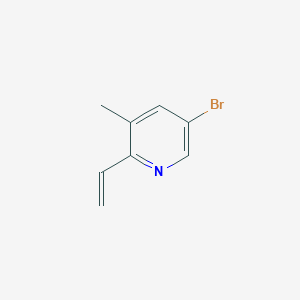![molecular formula C10H10N4 B13133613 [2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
[2,2'-Bipyridine]-5,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bipyridine]-5,6-diamine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has amine groups attached to the 5th and 6th positions of the bipyridine structure. Bipyridines are widely used in coordination chemistry, serving as ligands that can form complexes with various metal ions. These complexes have applications in catalysis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,6-diamine typically involves the functionalization of bipyridine derivatives. One common method is the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods such as the Ullmann coupling and the Wurtz coupling . These methods are advantageous due to their high yields and relatively mild reaction conditions. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly alternative .
化学反応の分析
Types of Reactions
[2,2’-Bipyridine]-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .
科学的研究の応用
Chemistry
In chemistry, [2,2’-Bipyridine]-5,6-diamine is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology
In biological research, the compound is used to study metal-protein interactions and enzyme mechanisms. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the roles of metal ions in biological systems .
Medicine
In medicinal chemistry, bipyridine derivatives are explored for their potential as therapeutic agents. They have shown promise in the development of drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, [2,2’-Bipyridine]-5,6-diamine is used in the development of advanced materials, including polymers and nanomaterials. Its coordination complexes are also employed in the design of sensors and electronic devices .
作用機序
The mechanism of action of [2,2’-Bipyridine]-5,6-diamine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and catalytic activity. The compound can also interact with biological macromolecules, affecting their structure and function .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used in coordination chemistry and as a chelating agent.
Uniqueness
What sets [2,2’-Bipyridine]-5,6-diamine apart from these similar compounds is the presence of the amine groups at the 5th and 6th positions. These functional groups provide additional sites for chemical modification and enable the formation of unique coordination complexes with distinct properties .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
6-pyridin-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H10N4/c11-7-4-5-9(14-10(7)12)8-3-1-2-6-13-8/h1-6H,11H2,(H2,12,14) |
InChIキー |
DLDQEIUBBXKKRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)

![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)




